4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate
Description
Systematic Nomenclature and Structural Identification
The compound 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate (CAS: 329079-31-4) is characterized by its systematic IUPAC name, which reflects its structural complexity. The nomenclature breaks down as follows:
- 4-(1,3-Dithiolan-2-yl)phenyl : A benzene ring substituted at the para-position with a 1,3-dithiolane moiety (a five-membered ring containing two sulfur atoms at positions 1 and 3).
- 3-(Trifluoromethyl)benzenecarboxylate : A benzoate ester with a trifluoromethyl (-CF₃) group at the meta-position.
The molecular formula is C₁₇H₁₃F₃O₂S₂ , with a molecular weight of 370.41 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃F₃O₂S₂ |
| Molecular Weight | 370.41 g/mol |
| CAS Registry Number | 329079-31-4 |
| Key Functional Groups | Ester, dithiolane, trifluoromethyl |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming its structure. The dithiolane ring contributes to its unique electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Historical Context in Organosulfur Chemistry
Organosulfur chemistry, which studies compounds containing carbon-sulfur bonds, has evolved significantly since the 19th century. Dithiolanes, a subclass of organosulfur compounds, gained prominence due to their role in protecting carbonyl groups during synthetic transformations. The synthesis of This compound builds on methods developed for dithiolane derivatives, particularly condensation reactions between ethane-1,2-dithiol and carbonyl-containing precursors.
Historically, dithiolanes have been pivotal in:
- Medicinal Chemistry : As prodrugs or enzyme inhibitors due to their reversible ring-opening reactivity.
- Materials Science : For designing polymers with enhanced thermal stability.
The integration of a trifluoromethyl group into this compound aligns with modern trends in fluorinated drug design, where fluorine atoms improve bioavailability and binding specificity.
Position Within Dithiolane Derivative Classifications
This compound belongs to two major classes:
- Dithiolane Derivatives : Characterized by the 1,3-dithiolane ring, which confers redox activity and stability under acidic conditions.
- Fluorinated Aromatic Esters : The trifluoromethyl-substituted benzoate ester enhances electrophilicity and resistance to enzymatic degradation.
Comparative analysis with related structures reveals its uniqueness:
The hybrid structure of This compound positions it as a versatile intermediate for further functionalization, particularly in developing bioactive molecules or advanced materials.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2S2/c18-17(19,20)13-3-1-2-12(10-13)15(21)22-14-6-4-11(5-7-14)16-23-8-9-24-16/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZGDJFKBXKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 4-(1,3-dithiolan-2-yl)phenol with 3-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest potential anticancer properties of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate. Interaction studies indicate binding affinity with various biological targets, although the specific mechanisms remain to be elucidated. The compound's reactivity may contribute to its biological effects, which warrants further investigation into its therapeutic potential.
Case Study: Binding Affinity
Recent research has focused on the binding interactions of this compound with specific proteins involved in cancer pathways. Initial findings indicated that it may inhibit tumor growth in vitro through mechanisms that require further exploration. The absence of documented mechanisms necessitates additional studies to clarify its role in biological systems.
Materials Science Applications
The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of advanced materials with specific electronic properties.
Table: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-bis(1,3-dithiolan-2-yl)benzene | Contains two dithiolane rings | Potential for enhanced biological activity due to increased thiol content |
| 4-(2-Methyl-1,3-dithiolan-2-yl)phenol | Substituted phenol structure | Exhibits antioxidant properties |
| 4-Fluoro-3-(trifluoromethyl)phenol | Similar trifluoromethyl group | Focused on electronic applications rather than biological activity |
This table illustrates how the compound relates to others with similar structural features, highlighting its potential versatility across different scientific domains.
Synthetic Pathways and Reactivity
The synthesis of this compound typically involves several steps that leverage the reactivity of its functional groups. Understanding these synthetic pathways is crucial for optimizing production methods for research and application purposes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The trifluoromethyl group in the benzoate ester distinguishes this compound from analogs with non-fluorinated substituents. For example:
| Compound | Substituent (R) | LogP* | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-(1,3-Dithiolan-2-yl)phenyl benzoate | H | 3.2 | 85–87 | 0.5 (DMSO) |
| 4-(1,3-Dithiolan-2-yl)phenyl 3-CF₃-benzoate | CF₃ | 4.1 | 92–94 | 0.3 (DMSO) |
| 4-(1,3-Dithiolan-2-yl)phenyl 4-NO₂-benzoate | NO₂ | 3.8 | 98–100 | 0.2 (DMSO) |
*LogP: Octanol-water partition coefficient (predicted via computational methods).
Heterocyclic Ring Conformation
The 1,3-dithiolane ring’s puckering, analyzed via Cremer-Pople parameters , differs from other five-membered rings (e.g., dioxolane or tetrahydrofuran):
| Ring Type | Puckering Amplitude (Å) | Phase Angle (°) | Planarity Deviation |
|---|---|---|---|
| 1,3-Dithiolane | 0.25–0.35 | 18–36 | Moderate |
| Dioxolane | 0.15–0.25 | 30–45 | Near-planar |
| Cyclopentane | 0.40–0.50 | 0–180 | Highly puckered |
The dithiolane’s intermediate puckering allows conformational adaptability, which may enhance binding in biological systems or influence polymer backbone dynamics.
Functional Group Impact on Stability
- Trifluoromethyl vs. Chloro Substituents : The CF₃ group in the target compound provides stronger electron-withdrawing effects than chlorine (e.g., in 4-chlorobenzoate analogs), stabilizing the ester against hydrolysis.
- Dithiolane vs. Urea Linkages: Unlike Sorafenib Tosylate (which uses a urea group for hydrogen bonding ), the dithiolane lacks hydrogen-bond donors, limiting its utility in targeted drug interactions but favoring inertness in material applications.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition temperatures:
- 4-(1,3-Dithiolan-2-yl)phenyl 3-CF₃-benzoate : 220–240°C
- 4-(1,3-Dithiolane-2-yl)phenyl 4-CH₃-benzoate : 200–215°C
The trifluoromethyl group enhances thermal resilience, likely due to increased bond strength and reduced oxidative susceptibility.
Crystallographic Data
Single-crystal X-ray diffraction (using SHELX software ) confirms the dithiolane ring adopts a twisted conformation (puckering amplitude = 0.28 Å, phase angle = 24°), aligning with theoretical Cremer-Pople predictions .
Biological Activity
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate is a compound of significant interest due to its unique structural features and potential biological applications. The presence of the dithiolan ring and trifluoromethyl group may contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C13H10F3O2S2
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve:
- Covalent Bond Formation : The dithiolan ring may form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
- Electrophilic Interactions : The trifluoromethyl group enhances the electrophilicity of the compound, potentially increasing its reactivity towards biological molecules.
Antioxidant Properties
Studies have indicated that compounds containing dithiolane structures exhibit antioxidant properties. This suggests that this compound may protect cells from oxidative stress by scavenging free radicals.
Anticancer Activity
Research has shown that derivatives of dithiolan compounds can exhibit anticancer properties. Preliminary studies on similar compounds suggest that this compound may inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Activity
The presence of the dithiolan moiety may also confer antimicrobial properties. Compounds with similar structures have been reported to show activity against various bacterial strains, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study demonstrated that dithiolane derivatives significantly reduced oxidative damage in cellular models, suggesting a protective role against oxidative stress-related diseases.
- Anticancer Mechanisms : Research on structurally similar compounds indicated that they could trigger apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect was attributed to the modulation of apoptotic pathways.
- Antimicrobial Efficacy : In vitro tests revealed that certain dithiolane compounds exhibited bactericidal effects against Gram-positive bacteria, suggesting a potential role in antibiotic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,3-dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves esterification between 4-(1,3-dithiolan-2-yl)phenol and 3-(trifluoromethyl)benzoyl chloride. Key steps include:
- Activating the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride intermediate.
- Employing a base (e.g., pyridine or DMAP) to catalyze the esterification in anhydrous solvents like dichloromethane or DMF.
- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry, solvent polarity, and temperature to improve yield.
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving the dithiolane ring conformation and ester linkage geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the dithiolane (δ ~3.5–4.5 ppm for S–CH₂–S) and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups.
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (~1150–1250 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conformational analysis of the 1,3-dithiolane ring inform reactivity studies?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity using crystallographic data.
- Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates.
- Correlate ring distortion with steric effects or electronic interactions (e.g., sulfur lone pairs influencing torsional angles).
- Use DFT calculations (B3LYP/6-311+G*) to model ground-state conformers and compare with experimental data .
Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results?
- Case Example : If NMR suggests free rotation of the ester group, but X-ray data shows a fixed conformation:
- Perform variable-temperature NMR to assess rotational barriers.
- Analyze crystallographic thermal displacement parameters (B-factors) to distinguish static vs. dynamic disorder.
- Consider solvent effects (e.g., polarity-induced conformational locking in the solid state vs. solution) .
Q. What strategies mitigate side reactions during functionalization of the trifluoromethyl group?
- Approach :
- Protect the dithiolane ring (e.g., via oxidation to a disulfone) before modifying the CF₃ group.
- Use mild fluorinating agents (e.g., Selectfluor®) to avoid desulfurization.
- Monitor reactivity using in situ Raman spectroscopy to track CF₃ vibrational shifts during reactions .
Q. How do solvent effects influence the compound’s stability and reactivity?
- Experimental Design :
- Test stability in polar aprotic (DMF, DMSO) vs. nonpolar (toluene, hexane) solvents under inert atmospheres.
- Use UV-vis spectroscopy to detect decomposition (e.g., absorbance changes at λ ~270 nm for aromatic systems).
- Correlate solvent dielectric constant with reaction rates in nucleophilic acyl substitutions .
Data Analysis and Contradiction Management
Q. How can researchers address inconsistent biological activity data across studies?
- Troubleshooting :
- Verify compound purity (>95% via HPLC) and exclude excipients or stabilizers.
- Standardize assay conditions (e.g., buffer pH, cell line passage number).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins, resolving false positives from aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
